molecular formula C15H19NO4 B11950298 cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid CAS No. 17716-18-6

cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid

Cat. No.: B11950298
CAS No.: 17716-18-6
M. Wt: 277.31 g/mol
InChI Key: TWEPEGQCRSXENU-QWHCGFSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 4-methoxyaniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: cis-Hexahydro-N-(4-methoxyphenyl)phthalamic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methyl-substituted counterparts, which may have different chemical and biological properties .

Properties

CAS No.

17716-18-6

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(1R,2S)-2-[(4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h6-9,12-13H,2-5H2,1H3,(H,16,17)(H,18,19)/t12-,13+/m0/s1

InChI Key

TWEPEGQCRSXENU-QWHCGFSZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)[C@H]2CCCC[C@H]2C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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